isoquinoline-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNIYFRSFZEFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344719 | |
| Record name | 4-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7114-81-0 | |
| Record name | 4-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Isoquinoline 4 Carboxamide and Its Derivatives
General Synthetic Strategies and Precursors
The construction of the isoquinoline (B145761) core generally relies on the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring. Key precursors often include substituted phenylalanines, benzylamines, benzaldehydes, or homophthalic anhydrides, which provide the necessary carbon and nitrogen atoms for the heterocyclic ring system. drugfuture.comthermofisher.comnih.govmdpi.com
A common strategy involves the cyclization of a β-phenylethylamine derivative, as seen in classic methods like the Bischler-Napieralski and Pictet-Spengler reactions. atamanchemicals.commdpi.comresearchgate.net These reactions typically yield dihydroisoquinoline or tetrahydroisoquinoline cores, which can be subsequently oxidized to the fully aromatic isoquinoline system. atamanchemicals.com Another fundamental approach begins with aromatic aldehydes and aminoacetals, which undergo acid-catalyzed cyclization to form the isoquinoline ring, a method pioneered by Pomeranz and Fritsch. atamanchemicals.comorganicreactions.org
More contemporary strategies often employ multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more starting materials in a single step, enhancing atom economy and synthetic efficiency. researchgate.netacs.org These are frequently followed by transition-metal-catalyzed cyclizations to construct the final isoquinoline or isoquinolone ring. acs.org The choice of precursor and strategy is often dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings of the final product. For instance, the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides often starts from carboxylic acids, which are then converted to the desired amides using coupling agents like HATU. nih.gov
Targeted Synthesis of Isoquinoline-4-carboxamide Core Structures
The synthesis of the specific this compound core and its derivatives involves both adaptations of classical reactions and the development of novel catalytic systems.
Several venerable reactions in organic chemistry have been adapted for the synthesis of the isoquinoline nucleus, providing foundational routes to the target scaffold.
The Castagnoli-Cushman reaction (CCR), a formal [4+2] cycloaddition between a homophthalic anhydride (B1165640) and an imine, is a powerful tool for synthesizing 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids (tetrahydroisoquinolonic acids), which are direct precursors to the target carboxamides. nih.govwikipedia.orgorganic-chemistry.org This reaction has been adapted into a three-component format (3CR) by reacting homophthalic anhydride, an amine, and an aldehyde, which proceeds with good yields and excellent diastereoselectivity. organic-chemistry.org
A notable modification employs 1,3,5-triazinanes as formaldimine synthetic equivalents, allowing for the preparation of 2,3-unsubstituted 3,4-dihydroquinolone core building blocks. nih.gov Another variation uses ammonium (B1175870) acetate (B1210297) in a three-component reaction with homophthalic anhydrides and a carbonyl compound to deliver 2-unsubstituted isoquinol-1-ones. researchgate.net These carboxylic acid intermediates can then be readily converted to the final isoquinoline-4-carboxamides through standard amide coupling procedures. nih.govresearchgate.net The versatility of the CCR has been further demonstrated in one-pot sequences, such as the Staudinger/aza-Wittig/Castagnoli-Cushman reaction, to generate novel polyheterocyclic systems. nih.gov
| Reaction | Precursors | Product | Key Features |
| Modified Castagnoli-Cushman Reaction | Homophthalic anhydrides, 1,3,5-triazinanes | 2,3-unsubstituted 3,4-dihydroquinolone-4-carboxylic acids | Access to 3-unsubstituted isoquinolone core. nih.gov |
| Three-Component CCR | Homophthalic anhydride, Carbonyl compound, Ammonium acetate | 2-unsubstituted isoquinol-1-ones | Potent inhibitors of poly(ADP-ribose) polymerase (PARP). researchgate.net |
| One-pot Staudinger/aza-Wittig/CCR | Azido aldehydes, Homophthalic anhydrides | Polyheterocyclic systems | High yield and diastereoselectivity at room temperature. nih.gov |
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids, not isoquinolines. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound to form an imine/enamine that cyclizes and dehydrates to the quinoline (B57606) ring. wikipedia.org
While the Pfitzinger reaction itself does not produce isoquinolines, its principles of ring formation from acyclic precursors are relevant in heterocyclic chemistry. researchgate.netias.ac.in Modifications like the Halberkann variant, which uses N-acyl isatins to yield 2-hydroxy-quinoline-4-carboxylic acids, demonstrate the reaction's adaptability. wikipedia.org Recent improvements have focused on milder conditions, such as using TMSCl as a mediator, which allows for a one-step esterification and cyclization. thieme-connect.com Microwave-assisted Pfitzinger reactions have also been developed to afford quinoline-4-carboxylic acids efficiently. acs.org It is crucial to distinguish this methodology from true isoquinoline syntheses, as it leads to the isomeric quinoline scaffold.
| Reaction | Reactants | Product Type | Note |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Synthesizes the isomeric quinoline ring system. wikipedia.orgias.ac.in |
| Halberkann Variant | N-acyl isatins, Base | 2-Hydroxy-quinoline-4-carboxylic acid | A modification of the Pfitzinger reaction. wikipedia.org |
| TMSCl-Mediated Pfitzinger | Isatin, N,N-Dimethylenaminone, TMSCl, Alcohol/Water | Quinoline-4-carboxylic ester/acid | Provides direct access to esters under mild conditions. thieme-connect.com |
The Pomeranz–Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. atamanchemicals.comorganicreactions.orgwikipedia.org The acetal (B89532) is typically formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction offers a direct route to the isoquinoline nucleus, with the potential to create substitution patterns that are difficult to achieve with other methods. organicreactions.org
The Schlittler–Müller modification provides a complementary route, using benzylamines and a glyoxal (B1671930) semiacetal as starting materials. drugfuture.comthermofisher.com This variant is particularly useful for preparing C1-substituted isoquinolines. thermofisher.com Both the Pomeranz-Fritsch and the Schlittler-Müller reactions have been successfully integrated with multicomponent reactions, such as the Ugi reaction, to create diverse isoquinoline scaffolds. researchgate.netacs.orgnih.gov This Ugi/Pomeranz-Fritsch strategy involves forming an Ugi adduct which then undergoes acid-mediated cyclization to yield the isoquinoline core, demonstrating a powerful combination of classic and modern synthetic techniques. researchgate.netacs.org
| Reaction Name | Starting Materials | Key Intermediate | Product | Reference |
| Pomeranz–Fritsch | Aromatic aldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal | Isoquinoline | atamanchemicals.comwikipedia.org |
| Schlittler–Müller Modification | Benzylamine, Glyoxal semiacetal | Schiff base | C1-Substituted Isoquinoline | drugfuture.comthermofisher.com |
| Ugi/Pomeranz-Fritsch Strategy | Aldehyde, Amine, Isocyanide, Carboxylic acid (Ugi) followed by acid treatment | Ugi adduct | Diverse Isoquinolines | researchgate.netacs.org |
Modern synthetic chemistry has introduced a host of transition-metal-catalyzed reactions for the efficient construction of the this compound core and its derivatives. These methods often feature high efficiency, broad substrate scope, and excellent functional group tolerance.
Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes provides a convenient pathway to functionalized isoquinolone derivatives. mdpi.comnih.gov For example, N-(pivaloyloxy) aryl amides react with acetylene-containing α-amino carboxylates to form the isoquinolone core. mdpi.com These isoquinolones can be easily converted to 1-OTf-substituted isoquinolines, which are versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. mdpi.comnih.gov
Copper-catalyzed cascade reactions have also emerged as a powerful tool. One notable method involves an ammonia-Ugi four-component reaction (4CR) followed by a copper-catalyzed domino reaction to construct highly substituted isoquinolone-4-carboxylic acids. acs.org This ligand-free catalytic system starts with ammonia (B1221849) and 2-halobenzoic acids, and the resulting Ugi adduct undergoes an ortho-directed Ullmann-type C-C coupling and subsequent intramolecular condensation to form the final product. acs.org
Palladium catalysis is widely used, particularly in the Larock isoquinoline synthesis, which constructs 3,4-disubstituted isoquinolines via the cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines. acs.org Recently, an asymmetric version of this reaction has been developed using a Pd(OAc)₂/Walphos catalyst system, affording axially chiral isoquinolines in high yield and enantioselectivity. acs.org Other modern approaches include silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and ruthenium-catalyzed C-H functionalization of primary benzylamines. organic-chemistry.org
| Catalyst System | Reaction Type | Precursors | Product | Key Features |
| Rh(III) | [4+2] Annulation | N-(pivaloyloxy) aryl amides, Internal alkynes | Substituted Isoquinolones | Can be converted to isoquinolines for cross-coupling. mdpi.comnih.gov |
| Cu(I) | Ugi-4CR / Domino Reaction | 2-Halobenzoic acids, Ammonia, Aldehydes, Isocyanides | Isoquinolone-4-carboxylic acids | Ligand-free, combinatorial format. acs.org |
| Pd(0)/Pd(II) | Asymmetric Larock Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimines, Electrophiles | Axially Chiral 3,4-Disubstituted Isoquinolines | High enantioselectivity. acs.org |
| Ag(I) | Cyclization | 2-Alkynyl benzyl azides | Substituted Isoquinolines | Tolerates various functional groups. organic-chemistry.org |
Microwave-Assisted Synthesis
Multi-Component Reactions (MCRs) and Diversity-Oriented Synthesis
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. researchgate.netpreprints.org A particularly powerful application of this strategy is the synthesis of highly substituted isoquinolone-4-carboxylic acids.
A recently developed method utilizes a sequential ammonia-Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed domino C-C coupling/annulation. acs.org This convergent approach starts with readily available 2-halobenzoic acids, ammonia, an aldehyde, and an isocyanide. The intermediate from the Ugi reaction is then reacted with a β-keto ester in the presence of a copper(I) catalyst to construct the isoquinolone-4-carboxylic acid scaffold in moderate to good yields. acs.org This method is notable for being the first general and convergent synthesis of free 4-carboxy-isoquinolones via an MCR strategy. acs.org
Table 2: Synthesis of Isoquinolone-4-Carboxylic Acid Derivatives via Ugi-Postcyclization Strategy acs.org
| Aldehyde | Isocyanide | β-keto ester | Product Yield (%) |
| Benzaldehyde | Cyclohexyl isocyanide | Ethyl acetoacetate | 81 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Ethyl acetoacetate | 75 |
| Benzaldehyde | tert-Butyl isocyanide | Ethyl acetoacetate | 72 |
| Benzaldehyde | Benzyl isocyanide | Ethyl acetoacetate | 78 |
| 4-Fluorobenzaldehyde | 2,6-Dimethylphenyl isocyanide | Ethyl benzoylacetate | 65 |
The yields correspond to the copper-catalyzed cyclization step of the pre-formed Ugi adduct.
Other MCRs have been developed to synthesize different isoquinoline-based structures, such as dihydroisoquinolines functionalized with arylphosphinoyl groups from the reaction of isoquinoline, dialkyl acetylenedicarboxylates, and phosphine (B1218219) oxides. frontiersin.org Another three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne yields complex N-(...)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org
Derivatization and Functionalization Strategies
Once the this compound or its carboxylic acid precursor is synthesized, it can be further modified to generate a library of analogues.
Amidation Reactions
The most direct derivatization to obtain a variety of isoquinoline-4-carboxamides is the amidation of isoquinoline-4-carboxylic acid. This transformation is a standard reaction in organic chemistry and can be achieved using a wide range of coupling reagents. cymitquimica.com Common methods involve activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or thionyl chloride, followed by the addition of the desired primary or secondary amine.
The synthesis of isoquinolone-4-carboxylic acids via the MCR strategy described previously provides a key intermediate that is primed for such derivatization. acs.org The carboxylic acid at the C-4 position is readily available for coupling with a diverse set of amines to produce a wide array of isoquinolone-4-carboxamides. Additionally, a simple method for preparing the parent this compound involves the treatment of isoquinoline-4-carboxylic acid with hydrogen peroxide and sodium hydroxide. acs.org
Introduction of Diverse Substituents
The functionalization of the this compound scaffold is critical for developing new derivatives with tailored properties. This can be achieved by introducing substituents at various positions on the isoquinoline ring or by diversifying the amide group.
Modification of the Carboxamide Moiety
One of the most direct methods for creating a diverse library of derivatives is by varying the substituent on the amide nitrogen. This is typically accomplished through the reaction of isoquinoline-4-carboxylic acid or its activated derivatives with a wide range of primary and secondary amines. The synthesis first involves the activation of the carboxylic acid, commonly by converting it into a more reactive species like an acyl chloride or by using peptide coupling reagents.
A standard procedure involves treating isoquinoline-4-carboxylic acid with an activating agent, followed by the addition of the desired amine. Common activating systems include:
Thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride intermediate. vulcanchem.com
Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) often in combination with HOBt (Hydroxybenzotriazole), or DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine). growingscience.comnih.gov
These methods facilitate the formation of an amide bond with a broad spectrum of amines, including aliphatic, aromatic, and heterocyclic amines, allowing for extensive structural diversity.
Table 1: Examples of this compound Derivatives via Amide Coupling Interactive table available in the digital version.
| Amine Reactant | Coupling Reagent/System | Resulting N-Substituent | Reference |
|---|---|---|---|
| Dimethylamine | SOCl₂ / K₂CO₃ | -N(CH₃)₂ | vulcanchem.com |
| Morpholine (B109124) | HATU / DIPEA | -N(CH₂)₄O | growingscience.com |
| Aniline | EDC / HOBt / DMAP | -Ph | nih.gov |
| Benzylamine | POCl₃ / Pyridine | -CH₂Ph | growingscience.com |
Substitution on the Isoquinoline Core
Further diversification can be achieved by introducing substituents directly onto the bicyclic isoquinoline ring system. The electronic nature of the isoquinoline nucleus, with its electron-deficient pyridine ring and electron-rich benzene ring, dictates the regioselectivity of these substitution reactions.
Electrophilic Aromatic Substitution
The benzene portion of the isoquinoline ring is more susceptible to electrophilic attack than the pyridine part. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, predominantly occur at the C5 and C8 positions. atamanchemicals.comgcwgandhinagar.com For instance, nitration under standard conditions (sulfuric acid and nitric acid) would yield a mixture of 5-nitro- and 8-nitrothis compound. These newly introduced groups can then be chemically modified to create further derivatives. A nitro group, for example, can be reduced to an amino group, which can then undergo a variety of subsequent reactions like acylation or diazotization.
Nucleophilic and Transition-Metal-Catalyzed Substitution
The pyridine ring, particularly the C1 position, is electron-deficient and thus susceptible to nucleophilic attack. gcwgandhinagar.com This reactivity provides a powerful handle for introducing a range of substituents.
Nucleophilic Aromatic Substitution (SNAr): If a good leaving group, such as a halogen, is present at the C1 position, it can be readily displaced by various nucleophiles. For example, 1-chloro-isoquinoline-4-carboxamide derivatives react with amines, alkoxides, and thiols to yield the corresponding 1-substituted products. vulcanchem.com
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly effective for functionalizing the isoquinoline core. nih.govrsc.org A common strategy involves creating a reactive handle at the C1 position. For instance, a 1-oxo-isoquinolone can be converted to a 1-triflate (OTf) derivative. This triflate group serves as an excellent substrate for Suzuki coupling with various boronic acids to introduce aryl or heteroaryl substituents at C1. nih.gov Similarly, halo-isoquinolines are versatile substrates for these reactions. rsc.org The choice of catalyst and reaction conditions can influence the site of reaction when multiple halogens are present. rsc.org
Table 2: Examples of C1-Substituted Isoquinoline Derivatives via Cross-Coupling Interactive table available in the digital version.
| C1-Substituted Precursor | Coupling Partner | Catalyst System | Introduced C1-Substituent | Reaction Type | Reference |
|---|---|---|---|---|---|
| 1-OTf-Isoquinoline Derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ / NaHCO₃ | 4-Methoxyphenyl | Suzuki | nih.gov |
| 1-OTf-Isoquinoline Derivative | Phenylacetylene | PdCl₂(dppf) / CuI | Phenylethynyl | Sonogashira | nih.gov |
| 1-Chloro-5-bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl | Suzuki | rsc.org |
These synthetic methodologies provide a robust platform for the systematic exploration of the chemical space around the this compound scaffold, enabling the generation of extensive libraries of compounds for further investigation.
Compound Name Table
| Compound Name |
|---|
| This compound |
| Isoquinoline-4-carboxylic acid |
| 1-Chloro-isoquinoline-4-carboxamide |
| 5-Nitrothis compound |
| 8-Nitrothis compound |
| 1-Oxo-isoquinolone |
| 1-Triflate-isoquinoline |
| 1-Chloro-5-bromoisoquinoline |
| Thionyl chloride |
| Oxalyl chloride |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) |
| Hydroxybenzotriazole (HOBt) |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| Dimethylamine |
| Morpholine |
| Aniline |
| Benzylamine |
| Piperidine |
| 4-Methoxyphenylboronic acid |
| Phenylacetylene |
Iii. Biological Activities and Pharmacological Potential of Isoquinoline 4 Carboxamide
Anticancer and Antitumor Activities
Derivatives of isoquinoline-4-carboxamide have demonstrated considerable promise as anticancer agents. Their mechanisms of action are multifaceted, involving direct cytotoxicity to cancer cells, inhibition of cell proliferation, modulation of critical cellular machinery like microtubules, and the induction of programmed cell death (apoptosis).
The cytotoxic effects of this compound derivatives are a cornerstone of their anticancer potential. These compounds have been shown to selectively target and kill cancer cells, often with minimal impact on normal, healthy cells. nih.gov For example, certain derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism often involves interaction with key molecular targets within the cancer cells, such as enzymes crucial for their survival and proliferation. Some derivatives function by inhibiting enzymes like topoisomerase II, which is vital for DNA replication and repair in cancer cells. nih.gov Disruption of this enzyme's function leads to DNA damage and ultimately, cell death. Another explored mechanism involves the impairment of lysosome function, a critical organelle for cellular degradation and recycling. oncotarget.com Certain 6-cinnamamido-quinoline-4-carboxamide derivatives have been shown to increase lysosome membrane permeability, leading to a breakdown in cellular homeostasis and triggering cell death pathways. oncotarget.com
A significant body of research has documented the antiproliferative effects of this compound derivatives across a broad spectrum of human cancer cell lines. These compounds effectively inhibit the growth and division of cancer cells. Studies have reported significant growth inhibition in breast cancer (MCF-7), cervical cancer (HeLa), and leukemia (K-562) cell lines.
The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The lower the IC50 value, the more potent the compound. For instance, an isoquinoline (B145761) derivative, compound 46 , demonstrated a potent IC50 value of 0.47 μM against the neuroendocrine prostate cancer cell line LASCPC-01. mdpi.com Similarly, a derivative known as FX-9 showed IC50 values ranging from 0.54 μM in RS4;11 cells to 1.94 μM in CEM cells, both of which are acute lymphoblastic leukemia cell lines. biomolther.org An isolated isoquinoline alkaloid from Mucuna pruriens seeds, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (M1 ), exhibited an EC50 of 13.97 μM on human hepatic carcinoma (Huh-7) cells. nih.gov
The table below summarizes the antiproliferative activities of selected this compound derivatives against various cancer cell lines.
| Derivative/Compound | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| Compound 46 | LASCPC-01 (Neuroendocrine Prostate Cancer) | 0.47 μM | mdpi.com |
| FX-9 | RS4;11 (Acute Lymphoblastic Leukemia) | 0.54 μM | biomolther.org |
| FX-9 | CEM (Acute Lymphoblastic Leukemia) | 1.94 μM | biomolther.org |
| M1 | Huh-7 (Hepatic Carcinoma) | 13.97 μM | nih.gov |
| IVi | MCF-7 (Breast Cancer) | 98.8 μM | researchgate.net |
Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division, structure, and transport. nih.gov Their dynamic nature of polymerization and depolymerization is crucial for the formation of the mitotic spindle during cell division. nih.gov Several anticancer drugs target microtubule dynamics, and isoquinoline derivatives have emerged as potent modulators in this class. nih.govresearchgate.net
Certain isoquinoline-based compounds act as tubulin polymerization inhibitors, binding to tubulin, the protein subunit of microtubules, and preventing its assembly. nih.govresearchgate.netnih.gov This disruption of microtubule formation arrests the cell cycle, typically at the G2/M phase, and ultimately leads to apoptotic cell death. researchgate.netnih.gov For example, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as analogs of Combretastatin A-4 (CA-4), a known tubulin inhibitor. researchgate.net One of the most potent compounds from this series, compound 32 , was confirmed to inhibit tubulin polymerization. researchgate.net The binding of these inhibitors often occurs at the colchicine (B1669291) binding site on tubulin. nih.gov The development of such compounds highlights the potential of the isoquinoline scaffold in creating a new generation of microtubule-targeting anticancer agents. nih.gov
Apoptosis is a form of programmed cell death that plays a vital role in eliminating damaged or cancerous cells. A key strategy in cancer therapy is to trigger this process in tumor cells. researchgate.net this compound derivatives have been shown to be effective inducers of apoptosis through various cellular pathways. oncotarget.com
One common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies on 6-cinnamamido-quinoline-4-carboxamide derivatives revealed that they trigger apoptosis evidenced by the activation of caspase-9 and the cleavage of poly (ADP-ribose) polymerase (PARP). oncotarget.com Similarly, the isoquinoline alkaloid M1 was found to induce apoptosis in liver cancer cells by inhibiting the action of caspase-8. nih.gov Another derivative, FX-9 , also induced significant apoptosis in leukemia cell lines, which was confirmed by the analysis of caspase 3 expression. biomolther.org
Furthermore, some isoquinoline derivatives can induce apoptosis by affecting mitochondrial function. The compound PK11195 (1-(2-Chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide) sensitizes cells to apoptosis by causing a loss of the mitochondrial transmembrane potential and the release of cytochrome c, which are key events in the intrinsic apoptotic pathway. nih.gov Research has also shown that some isoquinoline derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, which are critical regulators of this process.
Microtubule Dynamics Modulation
Anti-Infective Properties
Beyond their role in cancer therapy, isoquinoline-4-carboxamides have also been investigated for their potential to combat infectious diseases, most notably malaria.
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov The quinoline (B57606) core is a well-established pharmacophore in antimalarial drugs, and research has extended to the related isoquinoline scaffold.
A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain), the most lethal malaria parasite. nih.govacs.orgacs.org The initial hit compound showed an EC50 of 120 nM. acs.orgnih.gov Through structural optimization, researchers developed derivatives with significantly improved potency, achieving low nanomolar in vitro activity. nih.govacs.org One notable derivative, DDD107498 , demonstrated excellent antimalarial properties, including activity against multiple life-cycle stages of the parasite, and was advanced to preclinical development. nih.govmmv.org The mechanism of action for this series was identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target in the parasite. mmv.org
The table below presents the activity of selected quinoline-4-carboxamide derivatives against P. falciparum.
| Derivative/Compound | P. falciparum Strain | Activity (EC50) | Reference |
| Hit Compound 1 | 3D7 | 120 nM | acs.org |
| Compound 25 | 3D7 | 70 nM | nih.gov |
| Compound 47 | 3D7 | 87 nM | acs.org |
Inhibition of Translation Elongation Factor 2 (PfEF2)
Antibacterial Effects
Isoquinoline derivatives have been investigated for their antibacterial properties, with a key mechanism being the inhibition of essential bacterial enzymes.
Certain isoquinoline derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial topoisomerase that is a validated target for antibiotics. nih.govnih.gov One study reported a novel class of isoquinoline sulfonamides with potent antibiotic activity against clinically relevant Gram-negative bacteria, including strains resistant to fluoroquinolones. nih.gov A lead compound, LEI-800, was developed through medicinal chemistry optimization and was found to inhibit the gyrase from both E. coli and K. pneumoniae with high efficacy. nih.gov The mechanism of action was determined to be allosteric inhibition of DNA cleavage. nih.gov
Another study investigated a series of (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones for their antibacterial action via DNA gyrase inhibition. nih.gov Several compounds in this series demonstrated excellent inhibitory activity against DNA gyrase, with IC50 values in the sub-micromolar range, comparable to the standard inhibitor clorobiocin. nih.gov
| Compound Class | Specific Compound | Target/Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| Isoquinoline Sulfonamide | LEI-800 | E. coli Gyrase | 0.103 | nih.gov |
| Isoquinoline Sulfonamide | LEI-800 | K. pneumoniae Gyrase | 0.096 | nih.gov |
| Isoquinoline-1,3-dione | 5c | DNA Gyrase | 0.55 | nih.gov |
| 5e | DNA Gyrase | 0.45 | nih.gov | |
| 5h | DNA Gyrase | 0.25 | nih.gov | |
| Clorobiocin (Standard) | DNA Gyrase | 0.50 | nih.gov |
Antifungal Activity
Derivatives of the isoquinoline scaffold have demonstrated notable antifungal properties against a variety of pathogenic fungi. mdpi.com Research has shown that specific substitutions on the isoquinoline ring can significantly enhance antifungal efficacy. For instance, certain isoquinoline derivatives have shown inhibitory effects against Candida albicans, a common human fungal pathogen.
In the context of agricultural applications, a series of 3-(iso)quinolinyl-4-chromenone derivatives were designed and synthesized, showing potent activity against several plant pathogenic fungi. acs.org One compound, 3-isoquinolinyl-4-chromenone 25, exhibited excellent in vitro activity against Sclerotinia sclerotiorum and Botrytis cinerea. acs.org In vivo experiments confirmed that this compound provides excellent protective fungicidal activity against B. cinerea on tomato leaves. acs.org
| Compound | Fungal Species | EC50 (mg/L) | Reference |
|---|---|---|---|
| 3-quinolinyl-4-chromenone (13) | Sclerotinia sclerotiorum | 3.65 | acs.org |
| Botrytis cinerea | 2.32 | acs.org | |
| 3-isoquinolinyl-4-chromenone (25) | Sclerotinia sclerotiorum | 1.94 | acs.org |
| Botrytis cinerea | 1.54 | acs.org | |
| Chlorothalonil (Control) | Botrytis cinerea | 2.92 | acs.org |
Antiviral Applications
The this compound structure is a key feature in compounds designed as antiviral agents, particularly against the human immunodeficiency virus (HIV). ontosight.ainih.gov A series of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides were evaluated for their ability to inhibit HIV-1 integrase (IN), an enzyme essential for viral replication. nih.gov Several of these derivatives displayed potent inhibitory activity, with IC50 values in the low nanomolar range, comparable to the clinically approved drug raltegravir. nih.gov Notably, one compound (33) was found to inhibit both the strand transfer (ST) and 3'-processing (3'-P) steps of integration, a novel mechanism for a low molecular weight inhibitor. nih.gov
| Compound | IC50 (nM) - Strand Transfer | IC50 (nM) - 3'-Processing | Reference |
|---|---|---|---|
| 23 | 12 | 68 | nih.gov |
| 30 | 10 | 41 | nih.gov |
| 33 | 9 | 6 | nih.gov |
| Raltegravir (Control) | 5 | >1000 | nih.gov |
Antiprotozoal Potential (e.g., Antileishmanial, Antitrypanosomal)
Isoquinoline and quinoline-based derivatives have shown significant promise as agents against various protozoan parasites, including those responsible for leishmaniasis and trypanosomiasis. tandfonline.comresearchgate.net
Antileishmanial Activity: Quinoline-4-carboxylic acid derivatives have been evaluated for their activity against Leishmania species. researchgate.netnih.gov One study synthesized various derivatives and tested them against Leishmania donovani, the causative agent of visceral leishmaniasis, demonstrating significant antileishmanial properties. Another investigation focused on 2-acetanilide 2-arylquinoline-4-carboxylates, which were tested against Leishmania infantum promastigotes. researchgate.net Halogenated compounds from this series were found to be active, with compound 5n (containing bromine and chlorine substituents) showing the best result with an IC50 of 17.08 µM. researchgate.net
Antitrypanosomal Activity: Derivatives based on the isoquinoline scaffold have also been explored for their potential to treat African trypanosomiasis (sleeping sickness). tandfonline.comrsc.orgmdpi.com Research on 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs identified compounds with potent inhibitory action against Trypanosoma brucei rhodesiense. rsc.org Furthermore, compounds isolated from natural sources, such as dihydrochelerythrin, have shown high activity against several Trypanosoma species, including multi-drug-resistant strains. mdpi.com
| Compound | Target Protozoan | Activity (IC50/EC50 in µM) | Reference |
|---|---|---|---|
| Quinoline-4-carboxylic acid derivatives | Leishmania donovani | 1.56 - 200 µg/mL | |
| Compound 5n (2-acetanilide 2-arylquinoline-4-carboxylate) | Leishmania infantum | 17.08 | researchgate.net |
| Dihydrochelerythrin (6) | Trypanosoma brucei brucei s427 | 1.37 | mdpi.com |
| Dihydrochelerythrin (6) | T. b. brucei B48 (MDR) | 2.559 | mdpi.com |
| Fagaramide (7) | Trypanosoma brucei brucei s427 | 17.8 | mdpi.com |
Enzyme and Receptor Modulation
Derivatives of this compound have demonstrated significant potential in modulating the activity of several key enzymes and receptors involved in a multitude of physiological and pathological processes.
A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been identified as a promising foundation for the development of new Poly(ADP-ribose) Polymerase (PARP) inhibitors. nih.govresearchgate.net PARP1 and PARP2 are crucial enzymes in the repair of single-strand DNA breaks, a vital process for the survival of both normal and cancerous cells. nih.gov While many approved PARP inhibitors are non-selective, it is widely believed that the inhibition of PARP1 is the primary driver of their clinical effectiveness. nih.gov
Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has shown their potential as druglike inhibitors of PARP. nih.gov A series of these compounds displayed inhibitory activity against both PARP1 and PARP2. researchgate.net For instance, one of the most potent compounds identified exhibited IC50 values of 22 nM for PARP1 and 4.0 nM for PARP2, demonstrating a notable selectivity towards PARP2. researchgate.nettandfonline.com Another derivative, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, emerged as a lead candidate for further preclinical development due to its favorable characteristics. researchgate.net The introduction of a fluorine atom at the 7-position of the 1-oxo-3,4-dihydroisoquinoline core was found to enhance the potency profile, leading to a new lead compound with IC50 values of 22.0 ± 3.2 nM for PARP1 and 4.3 ± 0.5 nM for PARP2. tandfonline.com
The design of these inhibitors often mimics the nicotinamide (B372718) moiety of NAD+, enabling them to compete for the NAD+-binding site of PARP enzymes. nih.gov Studies have also explored 5-benzamidoisoquinolin-1-ones, with 5-benzamidoisoquinolin-1-one itself being the most PARP-2-selective compound reported in a comparative study, having an IC50(PARP-1)/IC50(PARP-2) ratio of 9.3. acs.org
Table 1: PARP Inhibition by this compound Derivatives
| Compound | Target | IC50 | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 3-cyclopropyl substituted 1-oxo-3,4-dihydrothis compound | PARP1 | 22 nM | 5.5 (PARP1/PARP2) | researchgate.nettandfonline.com |
| PARP2 | 4.0 nM | researchgate.nettandfonline.com | ||
| 1-oxo-7-fluoro-3,4-dihydrothis compound derivative | PARP1 | 22.0 ± 3.2 nM | 5.1 (PARP1/PARP2) | tandfonline.com |
| PARP2 | 4.3 ± 0.5 nM | tandfonline.com | ||
| 2e (unsubstituted 1-oxo-3,4-dihydroisoquinoline core) | PARP1 | 26.4 ± 4.1 nM | 1.44 | researchgate.net |
| PARP2 | 18.3 ± 4.5 nM | researchgate.net | ||
| Benzamido isoquinolone 2 | PARP1 | 13.9 µM | 9.3 | nih.gov |
| PARP2 | 1.5 µM | nih.gov | ||
| Isoquinolone 1b | PARP1 | 9.0 µM | 60.0 | nih.gov |
| PARP2 | 0.15 µM | nih.gov | ||
| 5-Benzamidoisoquinolin-1-one | PARP1/PARP2 | - | 9.3 | acs.org |
The isoquinoline framework is also present in compounds designed as kinase inhibitors. Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. google.com
Bruton's Tyrosine Kinase (BTK) Inhibition: A series of 4-aminoquinoline-3-carboxamide derivatives has been discovered as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK). nih.gov These compounds showed improved drug-like properties, particularly aqueous solubility, compared to earlier scaffolds. nih.gov The most potent compound in this series, designated as compound 25, demonstrated strong inhibitory effects on both wild-type BTK (IC50 = 5.3 nM) and the C481S mutant (IC50 = 39 nM). nih.gov Other research has identified pyridine (B92270) carboxamides as potent and selective BTK inhibitors with excellent enzymatic and cellular inhibitory activity. mdpi.com For example, compound 8 showed an IC50 of 0.6 nM against BTK. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Inhibition: Quinazoline-based derivatives, which share structural similarities with the isoquinoline core, have been developed as inhibitors of the epidermal growth factor receptor (EGFR) kinase. uni-saarland.de Imatinib, a successful kinase inhibitor, targets the inactive conformation of the ABL tyrosine kinase, but also inhibits other kinases like PDGFR and KIT. cambridge.org The isoquinoline ring of some kinase inhibitors, like hydroxyfasudil, has been observed to form hydrogen bonds with the hinge region of the kinase. cambridge.org
Certain isoquinoline derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.govconsensus.app
Studies have shown that some isoquinoline alkaloids act as reversible competitive inhibitors of acetylcholinesterase, with inhibitor constants (Ki) ranging from 3.5 µM to 88 µM. acs.org Research on new derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid has also revealed moderate inhibitory activities against both AChE and butyrylcholinesterase (BuChE). mdpi.com Furthermore, newly synthesized tetrahydro-isoquinoline derivatives have demonstrated inhibitory activity against both AChE and BuChE. researchgate.net
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. chim.itrsc.org While many heterocyclic compounds have been studied as CA inhibitors, the direct investigation of isoquinoline-4-carboxamides in this context is less documented in the provided search results. However, related quinoline and isoquinoline structures have been explored. For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their CA inhibitory activity against several human (h) isoforms. nih.gov Compound 5h from this series showed potent inhibition of hCA I (Ki = 61.9 nM) and hCA II (Ki = 33.0 nM). nih.gov Another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives found that while they were generally weak inhibitors of hCA I and II, the tumor-associated isoform hCA IX was the most inhibited. nih.gov
The 5-HT3 receptor, a ligand-gated ion channel for serotonin, is a well-established target for antiemetic drugs. wikipedia.org Antagonism of this receptor is effective in preventing nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org
While the direct role of this compound is not explicitly detailed, related structures have been investigated. For instance, palonosetron, an isoquinoline derivative, is a second-generation 5-HT3 antagonist. wikipedia.org Structure-activity relationship studies on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides revealed that using an isoquinoline ring as the aromatic moiety resulted in weak 5-HT3 receptor antagonistic activity compared to other heterocyclic systems like 1H-indazole. nih.gov In other research, quinoxalin-2-carboxamide compounds have been identified as 5-HT3 receptor antagonists with potential antidepressant effects. medchemexpress.com
Derivatives of 1,2,3,4-tetrahydro-3-isoquinolinecarboxamide have been identified as potent and selective kappa opioid receptor (KOR) antagonists. acs.orgnih.gov One such compound, JDTic, was the first potent and selective KOR antagonist identified from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class. acs.orgnih.gov
Further structure-activity relationship studies have led to the identification of even more potent and selective analogues. For example, (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (compound 3) exhibited a Ke value of 0.03 nM at the kappa receptor, with 100-fold and 793-fold selectivity over the mu and delta receptors, respectively. acs.orgnih.gov Methyl-substituted analogues of JDTic also showed subnanomolar Ke values at the kappa receptor. nih.gov Another analogue, where the amino -NH- group of JDTic was replaced by a methylene (B1212753) (-CH2-) group (compound 7a), had a Ke of 0.18 nM and was 37- and 248-fold selective for the kappa receptor relative to the mu and delta receptors, respectively. acs.org
Table 2: Kappa Opioid Receptor Antagonism by this compound Derivatives
| Compound | Receptor | Ke Value (nM) | Selectivity vs. μ-receptor | Selectivity vs. δ-receptor | Reference |
|---|---|---|---|---|---|
| Compound 3 | Kappa | 0.03 | 100-fold | 793-fold | acs.orgnih.gov |
| Compound 8a | Kappa | 0.03 | Selective | Selective | nih.gov |
| Compound 8e | Kappa | 0.03 | Selective | Selective | nih.gov |
| Compound 8d | Kappa | 0.037 | Selective | Selective | nih.gov |
| Compound 7a | Kappa | 0.18 | 37-fold | 248-fold | acs.org |
MRP2 Inhibition
Anti-inflammatory and Analgesic Effects
Derivatives of isoquinoline-carboxamide have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. ontosight.ainih.govnih.govbiomedpharmajournal.org
A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Among these, compounds 2a and 2n exhibited the most potent anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively, and profound analgesic effects with 100% inhibition in the models tested. nih.gov These effects were comparable to or greater than those of the standard drug indomethacin. nih.gov Further in vitro studies showed that compounds 2a and 2n were moderate inhibitors of COX-2, with IC50 values of 0.47 µM and 1.63 µM, respectively, and displayed COX-2 selectivity. nih.gov
Another study investigated the analgesic and anti-inflammatory activity of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. biomedpharmajournal.org This compound showed a pronounced anti-inflammatory effect and high analgesic activity in thermal and chemical pain models, in some cases exceeding the efficacy of reference drugs like diclofenac (B195802) sodium, metamizole (B1201355) sodium, and acetylsalicylic acid. biomedpharmajournal.org
Furthermore, novel isoquinoline-1-carboxamides have been synthesized and shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. nih.gov Specifically, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) was found to attenuate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. nih.gov
Table 3: Anti-inflammatory and COX Inhibitory Activity of Selected Isoquinoline-2(1H)-carboxamides
| Compound | Anti-inflammatory Inhibition Rate (%) | Analgesic Inhibition Rate (%) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|---|
| 2a | 95 | 100 | 0.47 | 11.5 |
| 2n | 92.7 | 100 | 1.63 | 4.8 |
Data from a 2017 study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. nih.gov
Neuroprotective and Neurological Effects
Isoquinoline alkaloids and their derivatives have been extensively studied for their neuroprotective effects, showing potential for the treatment of various neurodegenerative diseases. doaj.orgmdpi.comontosight.ainih.govresearchgate.net The neuroprotective mechanisms of these compounds are multifaceted and include inhibiting neuroinflammation, reducing oxidative damage, regulating autophagy, and improving mitochondrial function. mdpi.comresearchgate.net
Neuronal injury and apoptosis are common pathological features of neurodegenerative diseases such as cerebral ischemia, Alzheimer's disease, and Parkinson's disease. doaj.orgnih.gov Isoquinoline alkaloids have been shown to exert neuroprotective effects by mitigating these processes. mdpi.com For instance, certain isoquinoline-1-carboxamide derivatives have been found to suppress inflammation and cell migration in microglial cells, which are key players in neuroinflammation. nih.gov The compound HSR1101, an N-(2-hydroxyphenyl) isoquinoline-1-carboxamide, demonstrated these effects by inhibiting the MAPKs/NF-κB signaling pathway. nih.gov
The broad pharmacological activities of isoquinoline alkaloids, including those with a core isoquinoline structure, underscore their potential as a source for the development of new neuroprotective agents. nih.govresearchgate.net
Other Notable Biological Activities (e.g., Antihypertensive, Antioxidant)
Beyond the specific activities detailed above, this compound and related structures exhibit a range of other biological effects.
Antihypertensive Effects: Certain 3,4-dihydroisoquinoline (B110456) derivatives have been noted for their antihypertensive properties. mdpi.com While specific studies focusing solely on the antihypertensive effects of this compound are less common, the broader class of isoquinoline derivatives has shown promise in this area. nih.gov
Antioxidant Effects: Several isoquinoline derivatives have demonstrated antioxidant and free-radical scavenging capabilities. mdpi.comnih.gov A series of hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids were synthesized and showed the ability to scavenge various free radicals, including DPPH•, ABTS•+, O2•−, and •NO. mdpi.com This antioxidant activity suggests potential therapeutic applications in diseases related to oxidative stress. mdpi.com Some isoquinoline alkaloids, such as neferine, are known for their antioxidant effects among a wide range of other pharmacological activities. nih.gov
Elucidation of Key Pharmacophoric Features
A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For this compound derivatives, the key pharmacophoric features generally include the isoquinoline core, the carboxamide group at the 4-position, and various substituents at other positions.
The isoquinoline core itself is a significant contributor to biological activity, often engaging in π-π stacking interactions with biological targets. vulcanchem.com The carboxamide group at the 4-position is crucial due to its ability to form hydrogen bonds with target molecules. vulcanchem.com This group contains both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O), which can be pivotal for binding affinity. vulcanchem.com
In the context of designing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), a general pharmacophore model for PARP1 inhibitors includes a cyclic or conformationally restricted cis-benzamide. nih.gov This highlights the importance of the carboxamide group's orientation. For some isoquinoline-based compounds, the planar nature of the isoquinoline core combined with substituents that can adopt specific orientations is key to their activity. vulcanchem.com
For instance, in a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides designed as PARP inhibitors, the core scaffold mimics the NAD+-binding domain of the enzyme. nih.govtandfonline.com The design of these compounds often involves a "western" portion of the molecule that includes a lipophilic linker and a terminal polar group capable of hydrogen bonding, or a polar linker with a lipophilic cap. nih.gov
Impact of Substituent Position and Nature on Biological Efficacy
The biological efficacy of this compound derivatives is highly dependent on the position and chemical nature of substituents on the isoquinoline ring system.
Position of the Carboxamide Group: The placement of the carboxamide group at the 4-position of the isoquinoline ring is a defining feature that influences hydrogen bonding capabilities and the electronic distribution across the heterocyclic system. vulcanchem.com Studies on related tetracyclic carboxamides, such as benzimidazo[2,1-a]isoquinolines, have shown that the position of the carboxamide side chain is critical. For example, carboxamides at the 1- and 11-positions (on the terminal rings) were cytotoxic, whereas those at the 6-position (on a central ring) were inactive. researchgate.net This suggests that the accessibility of the carboxamide for interaction is key.
Substituents on the Isoquinoline Ring:
Position 2: In a series of quinoline-4-carboxamide derivatives with antimalarial activity, modifications at the R² position (analogous to the amide nitrogen substituent in isoquinoline-4-carboxamides) showed that reducing the basicity of this substituent led to a decrease in potency. acs.org Capping the amide NH with a methyl group also significantly reduced activity, indicating the importance of the NH group for hydrogen bonding. acs.org
Position 4: For certain fungicidal isoquinoline derivatives, the introduction of substituents at the 4-position of the isoquinoline ring improved activity. jst.go.jp Specifically, introducing a difluoromethyl group at this position led to a high level of fungicidal activity. jst.go.jp
Other Positions: In the development of PARP inhibitors based on the 1-oxo-3,4-dihydrothis compound scaffold, substitutions on the phenyl ring of a benzyl (B1604629) group attached to the amide nitrogen were explored. The presence of a fluorine atom, particularly at the meta-position, has been shown to enhance binding to the target. nih.gov
The following table summarizes the impact of substituents on the biological activity of some isoquinoline and quinoline carboxamide derivatives:
| Scaffold | Substituent Position | Substituent Nature | Impact on Biological Activity | Reference |
| Quinoline-4-carboxamide | R¹ (halogen on quinoline ring) | F, Cl | Tolerated without significant loss of antimalarial activity | acs.org |
| Quinoline-4-carboxamide | R² (amide substituent) | Morpholine (B109124) vs. Pyrrolidine | Morpholine led to a 12-fold drop in antimalarial potency | acs.org |
| Quinoline-4-carboxamide | Amide NH | Methyl cap | 87-fold decrease in antimalarial potency | acs.org |
| Isoquinoline (fungicidal) | 4-position | Difluoro group | High level of fungicidal activity | jst.go.jp |
| 1-Oxo-3,4-dihydrothis compound | Amide substituent (benzyl) | Fluorine on phenyl ring | Enhanced binding to PARP enzyme | nih.gov |
| Benzimidazo[2,1-a]isoquinoline-carboxamide | 1- and 11-positions | Carboxamide side chain | Reasonably cytotoxic | researchgate.net |
| Benzimidazo[2,1-a]isoquinoline-carboxamide | 6-position | Carboxamide side chain | Inactive | researchgate.net |
Modulation of Selectivity through Structural Modifications
Structural modifications are a key strategy for modulating the selectivity of this compound derivatives for their intended biological target over other proteins, which is crucial for minimizing off-target effects.
In the context of PARP inhibitors, derivatives of 1-oxo-3,4-dihydrothis compound have shown selectivity for PARP2 over PARP1. nih.govtandfonline.com For example, a dihydroisoquinolone derivative was reported to have a PARP1/PARP2 IC₅₀ of 13/0.8 µM, showing a preference for PARP2. nih.gov An isoquinolone analog displayed even higher PARP2 selectivity with a PARP1/PARP2 IC₅₀ of 9.0/0.15 µM. nih.gov The flat, isoquinolone scaffold itself appears to be less suitable for potent PARP1 inhibition, contributing to this selectivity. nih.gov
For cannabinoid receptor ligands, a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives were synthesized and found to be selective for the CB2 receptor. ucl.ac.be This selectivity is attributed to the presence of an aliphatic or aromatic carboxamide group at position 3 and an alkyl or benzyl group at position 1. ucl.ac.be
The following table presents data on the selectivity of some isoquinoline and quinoline carboxamide derivatives:
| Compound/Series | Target 1 | Activity (IC₅₀) | Target 2 | Activity (IC₅₀) | Selectivity | Reference |
| Dihydroisoquinolone 1a | PARP1 | 13 µM | PARP2 | 0.8 µM | 16.3-fold for PARP2 | nih.gov |
| Isoquinolone 1b | PARP1 | 9.0 µM | PARP2 | 0.15 µM | 60.0-fold for PARP2 | nih.gov |
| Benzamido isoquinolone 2 | PARP1 | 13.9 µM | PARP2 | 1.5 µM | 9.3-fold for PARP2 | nih.gov |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamides | CB1 Receptor | - | CB2 Receptor | High affinity | Selective for CB2 | ucl.ac.be |
Conformational Analysis and Bioisosteric Replacements
Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps in understanding the spatial arrangement of atoms and functional groups that is optimal for biological activity.
For related dihydroisoquinoline derivatives, crystallographic studies have shown that the isoquinoline core is typically planar, with substituents adopting orientations that minimize steric hindrance. vulcanchem.com For example, in some 1-(2H-1,3-benzodioxol-5-yl) analogs, the substituents are positioned perpendicular to the isoquinoline plane. vulcanchem.com In the design of antimalarial quinoline-4-carboxamides, the introduction of a conformationally restricted bridged amide was detrimental to potency, likely because it prevented the optimal orientation of a morpholine group for binding. acs.org
Bioisosteric Replacements: Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. drugdesign.orgacs.org This is a common strategy in drug design.
Carboxamide Isosteres: The carboxamide group can be replaced by other functional groups to modulate properties. For example, replacing the oxygen atom of the carboxamide with a sulfur atom to form a thioamide (-CSNH₂) alters the electronic properties and hydrogen bonding patterns. vulcanchem.com
Ring Isosteres: In the design of RAF1 kinase inhibitors, the pyridine-2-carboxamide moiety of the drug Sorafenib was replaced with an 8'-aminoquinoline nucleus, and the phenylurea scaffold was replaced with a substituted 1'-aminoisoquinoline moiety. jst.go.jp These replacements aimed to create conformationally restricted bioisosteres. jst.go.jp
Fluorine for Hydrogen: The substitution of hydrogen with fluorine is a common bioisosteric replacement. acs.org Fluorine's van der Waals radius is similar to that of hydrogen, but its high electronegativity can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity. nih.govacs.org
Correlation with DNA Binding Interactions (e.g., DNA Intercalation)
Some isoquinoline and quinoline carboxamide derivatives exert their biological effects, particularly anticancer activity, by interacting with DNA. A primary mode of this interaction is DNA intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. nih.govusp.br
Studies on acridine-4-carboxamide derivatives, which are structurally related to isoquinoline-4-carboxamides, have shown a high binding affinity for duplex DNA, with intercalation being a major mechanism of action. nih.gov The presence of the carboxamide group is considered essential for the biological activity and binding sequence specificity of these compounds. usp.br
For some benzimidazo[1,2-a]quinoline (B3368101) derivatives, which are also tetracyclic systems, intercalation into DNA is proposed as the dominant interaction responsible for their biological effects. researchgate.net The cyclic derivatives were found to be more potent than their acyclic counterparts, which was correlated with their ability to intercalate. researchgate.net In contrast, some quinoline-4-carboxamide derivatives have been shown to bind to the minor groove of DNA. researchgate.net
The structure-activity relationships of these DNA-interacting agents are complex. For some acridine (B1665455) derivatives, while they all bind to DNA by intercalation, none of the drug-DNA binding parameters showed a significant correlation with their biological activity, suggesting other factors are also at play. usp.br
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. japsonline.comjapsonline.com
QSAR studies have been applied to various isoquinoline and quinoline derivatives to guide the design of more potent compounds.
AKR1C3 Inhibitors: A QSAR study was conducted on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of the enzyme AKR1C3. japsonline.comresearchgate.net The developed model identified key molecular descriptors that are important for predicting the bioactivity of these compounds. japsonline.comresearchgate.net
Antimalarial Agents: For a series of quinoline, isoquinoline, and quinazoline (B50416) derivatives with anti-Plasmodium falciparum activity, QSAR models were built using multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN). researchgate.net These models showed good predictive quality and can be used to design novel compounds with potent antimalarial activity. researchgate.net
Anti-MRSA Agents: 3D-QSAR studies (CoMFA and CoMSIA) were performed on pyrimido-isoquinolin-quinone derivatives to design new compounds with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The models indicated that the antibacterial activity is explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.gov
These studies highlight the utility of QSAR in optimizing the structure of this compound and related scaffolds to enhance their therapeutic potential.
Conclusion
Isoquinoline-4-carboxamide and its derivatives represent a significant and promising area of academic and industrial research in medicinal chemistry. The inherent biological relevance of the isoquinoline (B145761) scaffold, combined with the favorable drug-like properties imparted by the carboxamide group, has led to the discovery of potent modulators of important disease targets. The successful development of this compound derivatives as highly effective PARP and ROCK inhibitors underscores the therapeutic potential of this chemical class. Continued exploration of the synthesis, structure-activity relationships, and biological activities of these compounds is poised to deliver the next generation of innovative medicines for a variety of challenging diseases.
V. Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode of isoquinoline-4-carboxamide derivatives and identifying key interactions with their protein targets.
For instance, derivatives of this compound have been investigated as potential inhibitors of various proteins. Docking studies have been performed to understand their binding to targets like the Fascin protein, which is involved in cancer metastasis. nih.gov These studies reveal that this compound derivatives can fit into the binding pockets of target proteins, forming crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govnih.gov
In the context of coronaviruses, a derivative, WU-04, has been identified as a potent non-covalent inhibitor of the 3C-like protease (3CLpro), an essential enzyme for viral replication. nih.govrcsb.org Molecular docking simulations have shown that WU-04 effectively binds to the active site of 3CLpro from SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govrcsb.org The analysis of these docked poses highlights the specific amino acid residues that interact with the this compound core and its substituents, providing a rationale for its inhibitory activity and its potential as a pan-coronavirus inhibitor. nih.gov
Table 1: Molecular Docking Studies of this compound Derivatives
| Derivative/Compound | Target Protein | Key Interactions Observed | Reference |
| N-(1-methylpyrazol-4-yl)-1-oxidanylidene-2-(phenylmethyl)this compound | Fascin | Formation of a stable complex within a cryptic binding pocket. | mdpi.comresearchgate.netresearchgate.netnih.gov |
| WU-04 | SARS-CoV-2 3CLpro | Hydrogen bonds and hydrophobic interactions with key residues including H41, M49, M165, E166, and Q189. | nih.gov |
| 7-trifluoromethyl-N-(4-fluorobenzyl)-2-hydroxy-1,3-dioxo-4H-isoquinoline-4-carboxamide | Coronavirus NSP14 | Chelation with the catalytic Mg2+ ion and interaction with the catalytic His residue. | nih.govresearchgate.net |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound derivatives. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and the nature of its interactions with biological targets.
Parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the electron-donating and accepting capabilities of the molecule. This information is valuable for predicting reactivity and for quantitative structure-activity relationship (QSAR) studies. Theoretical calculations have been used to study the stability and conformation of various heterocyclic systems containing the isoquinoline (B145761) framework. vdoc.pub
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound derivatives, pharmacophore models can be generated based on the known active compounds.
These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with similar features that are likely to exhibit the desired biological activity. This approach has been utilized in the search for new inhibitors of various enzymes and receptors. For example, virtual screening campaigns have been conducted to find new Fascin inhibitors, where the this compound scaffold was part of the active set used to validate the screening protocols. nih.gov
In Silico ADME Prediction and Optimization Methodologies
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools are widely used to predict these properties for this compound derivatives early in the drug discovery process.
These predictive models assess parameters such as aqueous solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions. For instance, the ADME properties of potential coronavirus inhibitors, including this compound derivatives, have been computationally evaluated to assess their drug-likeness. researchgate.net This allows for the early identification of potential liabilities and guides the chemical modification of the this compound scaffold to improve its pharmacokinetic profile.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time. These simulations are used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.
MD simulations have been performed on this compound derivatives in complex with their target proteins, such as Fascin and viral proteases. nih.govnih.gov These studies have confirmed the stability of the ligand within the binding site and have provided insights into the flexibility of both the ligand and the protein. nih.govnih.gov For example, MD simulations of the Fascin protein in complex with an this compound inhibitor revealed significant conformational changes in the protein upon ligand binding, highlighting the dynamic nature of the interaction. mdpi.comresearchgate.netresearchgate.netnih.gov Similarly, MD simulations of the 3CLpro-WU-04 complex demonstrated that the inhibitor stabilizes the protein conformation. nih.gov
Table 2: Molecular Dynamics Simulation Parameters for a Study on Fascin Inhibitors
| Parameter | Value/Method | Reference |
| Software | GROMACS 2020.3 | nih.gov |
| Water Model | TIP3P explicit water model | nih.gov |
| System Neutralization | NaCl ions (0.1 M) | nih.gov |
| Energy Minimization | Steepest descent, 50,000 steps | nih.gov |
| Equilibration (NVT and NPT) | 300 K, 1 atm, 500 ps each | nih.gov |
| Production Run | 100 ns | nih.gov |
Chemoinformatics and Data Mining for Structure-Activity Landscape Exploration
Chemoinformatics and data mining techniques are applied to large datasets of this compound derivatives to explore their structure-activity relationship (SAR) landscape. By analyzing the relationship between chemical structure and biological activity, these methods help in identifying the key structural features that govern the potency and selectivity of these compounds.
These approaches can reveal important trends, such as the influence of different substituents on the isoquinoline ring or the carboxamide group on the compound's activity. This information is invaluable for guiding the design of new, more potent, and selective this compound derivatives.
Vi. Drug Discovery and Development Perspectives
Isoquinoline-4-carboxamide as a Privileged Scaffold for Novel Therapeutic Agents
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad range of pharmacological activities. nih.govufrj.br The isoquinoline (B145761) nucleus is widely recognized as such a scaffold. nih.govresearchgate.net Its presence in numerous natural alkaloids and synthetic molecules with therapeutic importance underscores its value in drug design. nih.govresearchgate.net The isoquinoline framework is a key component in molecules demonstrating a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions. nih.govresearchgate.net
The this compound structure, specifically, combines the foundational isoquinoline ring with a carboxamide group at the C-4 position. This arrangement offers several advantages for drug design. The carboxamide group can participate in crucial hydrogen bonding interactions with biological targets, while the isoquinoline ring system provides a rigid core that can be extensively functionalized at various positions (C-1, C-3, and the nitrogen atom) to modulate potency, selectivity, and pharmacokinetic properties. nih.gov This structural versatility allows for the systematic exploration of chemical space to develop novel therapeutic agents for a multitude of diseases. researchgate.net The development of diverse synthetic methodologies has further enhanced the accessibility of a wide range of this compound derivatives for screening and development. acs.org
Lead Optimization and Candidate Selection Strategies
Once a "hit" compound containing the this compound scaffold is identified through screening, the subsequent phase of lead optimization is critical. This process involves iterative chemical modifications to enhance the compound's drug-like properties. The primary goals are to improve biological potency and selectivity, optimize pharmacokinetic parameters (absorption, distribution, metabolism, and excretion - ADME), and minimize off-target toxicity. acs.orgnih.gov
For this compound derivatives, lead optimization strategies often focus on several key structural areas:
Substitution on the Isoquinoline Ring: Modifying substituents on the aromatic portion of the isoquinoline core can significantly impact activity and selectivity. For instance, in the development of antimycobacterial agents, the placement of methoxy (B1213986) groups on the A-ring of the tetrahydroisoquinoline (THIQ) core was found to increase selectivity. frontiersin.org
Modification of the Carboxamide Group: The amide portion of the molecule is a key interaction point. Altering the substituents on the amide nitrogen can fine-tune binding affinity and physicochemical properties. In the development of PARP inhibitors, a library of amides was created from a 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core, leading to the identification of a potent lead compound. nih.gov
Introduction of Diverse Moieties: Appending different chemical groups to various positions on the scaffold can improve properties like solubility and metabolic stability. In the optimization of antimalarial quinoline-4-carboxamides, replacing certain groups led to molecules with low nanomolar potency and improved pharmacokinetic profiles, resulting in excellent oral efficacy in mouse models. acs.orgnih.govnih.gov
The selection of a preclinical candidate is based on a comprehensive evaluation of this optimized profile, including in vivo efficacy and preliminary safety data. acs.org
Addressing Challenges in Drug Discovery
The path of a drug candidate from initial discovery to clinical approval is fraught with challenges. For this compound derivatives, these hurdles include overcoming drug resistance, achieving desired levels of efficacy and selectivity, and ensuring an acceptable safety profile.
Overcoming Drug Resistance Mechanisms
Drug resistance is a major obstacle in the treatment of infectious diseases and cancer. nih.gov Developing new chemical entities that can circumvent existing resistance mechanisms is a key goal of drug discovery. nih.gov this compound derivatives offer potential avenues to address this challenge.
One strategy is to develop compounds that act on novel biological targets. For example, a quinoline-4-carboxamide derivative (DDD107498) was discovered to have a novel antimalarial mechanism of action—the inhibition of translation elongation factor 2 (PfEF2)—making it effective against parasite strains resistant to current drugs. acs.orgnih.gov Another approach involves modulating the activity of efflux pumps, which are proteins that actively transport drugs out of cells, conferring resistance. Some C-1 substituted tetrahydroisoquinolines have been identified as inhibitors of whole-cell efflux in mycobacteria, suggesting they could be used as adjuncts to restore the efficacy of existing antibiotics. frontiersin.org Furthermore, the isoquinoline carboxamide PK11195 has been shown to possess multidrug resistance modulating activity by increasing drug uptake in resistant leukemia cells. nih.gov
Table 1: Research Findings on Overcoming Drug Resistance with Isoquinoline/Quinoline (B57606) Carboxamide Derivatives
| Compound/Series | Target/Mechanism | Disease/Model | Key Finding | Reference(s) |
|---|---|---|---|---|
| Quinoline-4-carboxamide (DDD107498) | Inhibition of PfEF2 | Malaria (P. falciparum) | Novel mechanism of action, not cross-resistant with existing drugs. | acs.org, nih.gov |
| C-1 Substituted Tetrahydroisoquinolines | Inhibition of whole-cell efflux | Mycobacteria | Potentiate the activity of rifampicin (B610482) and ethambutol. | frontiersin.org |
Strategies for Improving Efficacy and Selectivity
Achieving high efficacy (the ability to produce a desired therapeutic effect) and selectivity (acting on the intended target without affecting other molecules) is paramount. Rational drug design principles are often employed to optimize these properties in this compound derivatives. acs.org
Strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of related compounds to understand how specific structural changes affect biological activity. For example, SAR studies on 4-aryl-substituted isoquinoline derivatives for neuroendocrine prostate cancer revealed that specific substitutions at the 4-, 6-, and 7-positions were crucial for antiproliferative activity. mdpi.com Similarly, research on piperidine-4-carboxamide derivatives showed that introducing bulky hydrophobic moieties improved selectivity for the sigma-1 receptor. units.it
Computational Modeling: Using computer simulations to predict how a molecule will bind to its target protein. This allows for the in silico design of modifications to enhance binding affinity and selectivity before undertaking complex chemical synthesis. japsonline.comnih.gov
Targeting Specific Conformations: Designing ligands that bind to a unique conformational state of the target protein that is not present in closely related off-target proteins. acs.org
A study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors combined synthesis, in vitro testing, and in silico docking simulations to establish important structure-activity generalizations and identify a lead candidate with high potency. nih.gov
Toxicological Assessment and Safety Profiling Challenges
A critical aspect of drug development is the thorough assessment of a compound's safety and toxicological profile. mdpi.com This involves a battery of in vitro and in vivo tests to identify potential adverse effects before a drug can be tested in humans.
For this compound derivatives, potential toxicological challenges include:
Off-Target Effects: Binding to unintended receptors or enzymes can lead to unwanted side effects. The inherent ability of the privileged isoquinoline scaffold to interact with multiple targets makes careful selectivity profiling essential. nih.gov
Metabolic Liabilities: The way a compound is metabolized in the body can produce toxic byproducts. Identifying and mitigating potential metabolic hotspots on the molecule is a key part of lead optimization. nih.gov
General Toxicity: Assessing acute and chronic toxicity is necessary. Publicly available data from sources like the ECHA registration dossier for isoquinoline provide basic toxicological endpoint summaries, such as for skin and eye irritation. europa.eu More complex this compound derivatives require specific and detailed toxicological studies. nih.gov
Early safety profiling, including assessment of activity against targets like the hERG ion channel (linked to cardiac toxicity), is integrated into the lead optimization process to flag and eliminate problematic compounds early. acs.org
Drug Repurposing Initiatives Involving this compound Derivatives
Drug repurposing, or finding new uses for existing approved drugs or investigational compounds, is an increasingly attractive strategy in drug development. remedi4all.org It offers the potential for accelerated timelines and reduced costs, as the repurposed drug often has a well-established safety profile. remedi4all.org
While specific, large-scale repurposing initiatives focused solely on this compound derivatives are not widely documented, the principle is highly relevant to this class of compounds. Given that the isoquinoline scaffold is present in numerous existing drugs and biologically active molecules, there is a strong rationale for exploring their potential in new disease contexts. nih.govresearchgate.net
Computational methods, such as in silico screening and artificial intelligence, can be used to generate new hypotheses for repurposing by screening databases of known compounds against new biological targets. remedi4all.org For example, a computational study investigated an isoquinoline derivative, "CYNOVID," as a potential agent against SARS-CoV-2. researchgate.net While this was an investigative study and not a repurposing of an approved drug, it highlights the approach of applying known scaffolds to new therapeutic challenges. The screening of compound libraries, which often contain numerous isoquinoline-based structures, against novel targets like the SARS-CoV-2 PLpro protease is another example of a repurposing-style approach. frontiersin.org
Preclinical Development Status and Future Directions
Several this compound derivatives have shown significant promise in preclinical studies, positioning them as candidates for further development towards clinical trials. These compounds have been investigated in various therapeutic areas, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer therapy and as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) for inflammatory diseases.
Researchers have designed and synthesized a novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as potent PARP inhibitors. nih.govresearchgate.net Within this series, the compound 4-([1,4′-bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one has been identified as a lead candidate. nih.govresearchgate.net This compound displayed potent inhibition of PARP1 and PARP2 enzymes, with IC₅₀ values of 156 nM and 70.1 nM, respectively. nih.gov Notably, in preclinical evaluations, this lead compound exhibited advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including lower molecular weight, enhanced hydrophilicity, and greater stability in human liver microsomes and plasma when compared to the approved PARP inhibitor, Olaparib. researchgate.net These favorable characteristics strongly suggest its potential for further preclinical investigation as a novel cancer therapeutic. nih.govresearchgate.net
In the realm of inflammatory diseases, a series of isoquinoline derivatives bearing a methylene (B1212753) linker have been developed as CRTH2 antagonists. jst.go.jp The compound 9l (TASP0412098) emerged as a potent, selective, and orally active antagonist of the CRTH2 receptor. jst.go.jp Preclinical pharmacological studies demonstrated that TASP0412098 exhibited a significant anti-asthma effect in a guinea pig model of bronchial asthma at a dose of 100 mg/kg. jst.go.jp These findings underscore the potential of this compound as a promising lead for further preclinical development for the treatment of allergic diseases like asthma. jst.go.jpnih.gov
The development of these compounds highlights the versatility of the this compound core and suggests that future research will likely focus on optimizing the efficacy, selectivity, and pharmacokinetic profiles of these lead candidates. Further preclinical studies will be essential to validate their therapeutic potential and pave the way for potential clinical evaluation.
Table 1: Preclinical Development Status of Selected this compound Derivatives
| Compound Name/Identifier | Therapeutic Target | Indication | Key Preclinical Findings | Preclinical Status |
| 4-([1,4′-bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1/PARP2 | Cancer | Potent dual inhibitor (IC₅₀: 156 nM for PARP1, 70.1 nM for PARP2); Favorable ADME profile compared to Olaparib. nih.govresearchgate.net | Lead compound warranting further preclinical development. nih.govresearchgate.net |
| TASP0412098 | CRTH2 | Asthma | Potent, selective, and orally active antagonist; Demonstrated anti-asthma effect in a guinea pig model. jst.go.jp | Promising lead compound for further preclinical development. jst.go.jp |
Patent Landscape and Academic Implications
The therapeutic potential of this compound derivatives has spurred significant patenting activity from both academic institutions and pharmaceutical companies. This landscape reflects the competitive environment and the perceived commercial value of compounds based on this scaffold. An analysis of the patent landscape provides insights into the key players, the scope of protected inventions, and the implications for academic research and future drug development. xlscout.ai
A review of patent literature reveals a focus on the development of isoquinoline derivatives for a variety of therapeutic applications. For instance, patents have been filed for isoquinoline derivatives as PARP inhibitors, highlighting the interest in their anticancer properties. sci-hub.ru Companies such as Lupin Ltd. have filed patents for isoquinoline derivatives as PARP inhibitors, indicating commercial interest in this area. sci-hub.ru This is further substantiated by academic research groups who have also designed and synthesized novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors, with some of this work being supported by research grants, indicating a strong academic interest that could lead to further patentable inventions. nih.gov
Similarly, the development of isoquinoline derivatives as CRTH2 antagonists for inflammatory conditions is another area with notable patent activity. nih.gov The identification of potent and selective antagonists has likely led to patent applications to protect these novel chemical entities and their use in treating allergic diseases. jst.go.jp
The patent landscape also extends to other therapeutic areas, including anti-infective agents and inhibitors of G-protein coupled receptor kinases (GRKs). google.comgoogle.com For example, patents disclose isoquinoline compounds with anti-infective activity, where the isoquinoline carboxamide unit is a key structural feature. google.com Furthermore, patents have been granted for isoquinoline compounds that act as inhibitors of GRKs, indicating their potential in a range of signaling pathways. google.com
The active patenting of this compound derivatives has several implications for the academic community. On one hand, it can stimulate further research by highlighting areas of commercial interest and potential for translation. The collaboration between academic researchers and industry, as seen in some patent filings, can provide resources and expertise to advance promising compounds through the drug development pipeline. google.com.na On the other hand, a dense patent landscape can create challenges for academic researchers, potentially limiting their freedom to operate and conduct research on patented compounds or scaffolds. However, the publication of research findings alongside patent applications, as is often the case, ensures that the knowledge enters the public domain, allowing for further academic exploration, albeit with potential restrictions on commercialization. google.com.na The ongoing research and patenting activities surrounding isoquinoline-4-carboxamides underscore their importance as a versatile scaffold for the development of new therapeutics.
Table 2: Selected Patents Related to this compound and its Derivatives
| Patent Number | Assignee/Applicant | Title/Subject Matter | Therapeutic Area |
| WO2017013593 A1 | Lupin Ltd. | Isoquinoline derivatives as PARP Inhibitors | Cancer |
| WO2016012956 A1 | Lupin Ltd. | Isoquinoline derivatives as PARP Inhibitors | Cancer |
| EP1910297B1 | - | Isoquinoline compounds | GRK Inhibition |
| WO2002100832A1 | - | Isoquinoline compounds having antiinfective activity | Anti-infective |
| US9045460B2 | - | Production method for isoquinoline derivatives and salts thereof | Cerebrovascular Disorders, Glaucoma |
Q & A
Q. How should researchers handle anomalies in spectroscopic or bioactivity data?
- Methodological Answer : Re-run experiments under controlled conditions (e.g., fresh reagents, calibrated instruments). Use outlier tests (Grubbs’ test) to exclude aberrant data. If anomalies persist, propose mechanistic hypotheses (e.g., tautomerism, aggregation) and validate via alternative methods (e.g., DLS for aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
